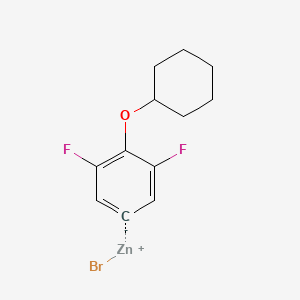
Fmoc-4-Aminomethyl-Phe(Alloc)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((((allyloxy)carbonyl)amino)methyl)phenyl)propanoic acid is a complex organic compound with a unique structure that includes a fluorenyl group, an allyloxycarbonyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((((allyloxy)carbonyl)amino)methyl)phenyl)propanoic acid typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The fluorenylmethoxycarbonyl (Fmoc) group is commonly used as a protecting group for the amino function, while the allyloxycarbonyl (Alloc) group is used for the protection of the phenyl group.
Protection of Amino Groups: The amino groups are protected using Fmoc and Alloc groups under mild basic conditions.
Coupling Reactions: The protected amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt).
Deprotection: The Fmoc group is removed using a base like piperidine, while the Alloc group is removed using palladium catalysts under hydrogen atmosphere.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that allow for the precise addition of amino acids and protecting groups. The use of solid-phase synthesis techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((((allyloxy)carbonyl)amino)methyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxycarbonyl group, forming corresponding oxides.
Reduction: Reduction reactions can target the fluorenyl group, leading to the formation of reduced fluorenyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the Fmoc group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced fluorenyl compounds, and substituted amino acids.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((((allyloxy)carbonyl)amino)methyl)phenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((((allyloxy)carbonyl)amino)methyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. The pathways involved may include signal transduction cascades and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methylphenyl)propanoic acid
Uniqueness
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((((allyloxy)carbonyl)amino)methyl)phenyl)propanoic acid is unique due to the presence of both Fmoc and Alloc protecting groups, which provide versatility in synthetic applications. Its structure allows for specific interactions with molecular targets, making it valuable in various research fields.
Properties
Molecular Formula |
C29H28N2O6 |
|---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(prop-2-enoxycarbonylamino)methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C29H28N2O6/c1-2-15-36-28(34)30-17-20-13-11-19(12-14-20)16-26(27(32)33)31-29(35)37-18-25-23-9-5-3-7-21(23)22-8-4-6-10-24(22)25/h2-14,25-26H,1,15-18H2,(H,30,34)(H,31,35)(H,32,33)/t26-/m0/s1 |
InChI Key |
ILPBWYRVJNBXSE-SANMLTNESA-N |
Isomeric SMILES |
C=CCOC(=O)NCC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C=CCOC(=O)NCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-((Perfluoropropan-2-yI)thio)benZo[d]isothiaZol-3(2H)-one 1,1-dioxide](/img/structure/B14895519.png)
![n-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14895520.png)
